molecular formula C20H18N2O B5079028 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide

3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide

Cat. No.: B5079028
M. Wt: 302.4 g/mol
InChI Key: PSXBNSCQEGJPNS-UHFFFAOYSA-N
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Description

3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 4-(pyridin-4-ylmethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the methyl group on the benzamide moiety.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure but with a different substitution pattern on the pyridine ring.

    4-(4-methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl-benzamide: Contains additional functional groups and a more complex structure.

Uniqueness

3-Methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its ability to interact with specific molecular targets and undergo various chemical reactions makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-15-3-2-4-18(13-15)20(23)22-19-7-5-16(6-8-19)14-17-9-11-21-12-10-17/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXBNSCQEGJPNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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